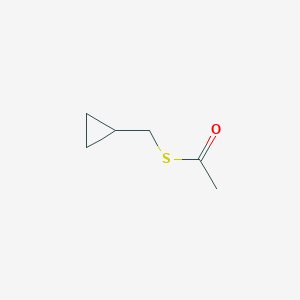

Ethanethioic acid, S-(cyclopropylmethyl) ester

Description

Contextualization within Thioester Chemistry and Cyclopropyl (B3062369) Group Reactivity

The chemical behavior of Ethanethioic acid, S-(cyclopropylmethyl) ester is fundamentally dictated by its two primary components: the thioester group and the cyclopropyl group.

Thioester Chemistry: Thioesters, with the general structure R-C(=O)-S-R', are sulfur analogs of esters where a sulfur atom replaces the ester oxygen. wikipedia.org They are a critical class of compounds in both biochemistry, exemplified by acetyl-coenzyme A, and modern organic synthesis. libretexts.orglibretexts.org Thioesters are generally more reactive than their corresponding oxygen esters toward nucleophilic acyl substitution. This heightened reactivity is attributed to the less effective resonance stabilization between the carbonyl group and the larger 3p orbitals of sulfur, which results in a more electrophilic carbonyl carbon. Despite this increased reactivity, thioesters exhibit reasonable stability in aqueous media, making them suitable for biological systems and certain synthetic applications. nih.gov Their synthesis can be achieved through various methods, including the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org

Cyclopropyl Group Reactivity: The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain due to its 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. wikipedia.org This strain imbues the cyclopropyl ring with unique chemical properties, including C-C bonds with enhanced p-character, sometimes compared to a double bond. wikipedia.org Consequently, cyclopropyl groups can participate in a variety of ring-opening reactions, driven by the release of this inherent strain. psu.eduresearchgate.net The specific reaction pathways are influenced by the nature of the reagents and the substitution pattern on the ring.

Significance of the Cyclopropylmethyl Moiety in Chemical Transformations

The cyclopropylmethyl moiety is a valuable structural motif in organic chemistry, primarily because it serves as a versatile precursor for introducing the cyclopropane (B1198618) ring into more complex molecules. sincerechemicals.com The incorporation of a cyclopropyl group can profoundly influence a molecule's conformational rigidity, metabolic stability, and biological activity.

The cyclopropylmethyl group is particularly notable for its behavior in radical reactions. The cyclopropylmethyl radical undergoes an extremely rapid ring-opening rearrangement to form the but-3-enyl radical. psu.edu This high rate of rearrangement has led to the use of the cyclopropylmethyl group as a "radical clock" or mechanistic probe. The detection of ring-opened products in a reaction starting with a cyclopropylmethyl-containing substrate is strong evidence for the involvement of a radical intermediate. psu.edu

In the context of this compound, the moiety provides a reactive handle that can be exploited in various chemical transformations, potentially leading to the synthesis of complex sulfur-containing molecules with unique structural features.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|

| Ethanethioic acid, S-methyl ester | 1534-08-3 | C₃H₆OS | 90.14 | 97.0 - 98.0 |

| Ethanethioic acid, S-ethyl ester | 625-60-5 | C₄H₈OS | 104.17 | 116.4 |

| Ethanethioic acid, S-propyl ester | 2307-10-0 | C₅H₁₀OS | 118.20 | 135.0 - 137.0 |

This table presents data for simple S-alkyl ethanethioates to provide a comparative context for the properties of S-(cyclopropylmethyl) ethanethioate. Data sourced from Cheméo and Home Sunshine Pharma. chemeo.comhsppharma.comnist.gov

Overview of Research Trajectories for Complex Organosulfur Compounds

Organosulfur compounds (OSCs) are a diverse class of molecules that are integral to numerous areas of scientific research and industry. mdpi.com They are found in a wide array of natural products, are essential components of many pharmaceuticals, and are used in the development of advanced materials. mdpi.comtandfonline.comnih.gov

Current research in organosulfur chemistry is advancing along several key trajectories:

Novel Synthetic Methodologies: A primary focus is the development of new, more efficient, and sustainable methods for the formation of carbon-sulfur bonds. This includes the use of novel catalysts and reagents to achieve greater selectivity and functional group tolerance.

Medicinal Chemistry and Drug Discovery: There is a strong and ongoing interest in the biological activities of organosulfur compounds. nih.gov Researchers are actively investigating naturally occurring and synthetic OSCs for their potential therapeutic properties, including anti-inflammatory and antioxidant effects. mdpi.comfrontiersin.org

Materials Science: Organosulfur compounds are being explored for their use in advanced materials. For instance, the incorporation of sulfur-containing moieties into polymers and other materials can influence their electronic, optical, and thermal properties, leading to applications in electronics and photonics. mdpi.com

Chemical Biology: The unique reactivity of sulfur-containing functional groups is being leveraged to design chemical probes and tools for studying biological processes.

The study of molecules like this compound, which contains multiple reactive centers, contributes to these broader research goals by providing new building blocks for synthesis and offering insights into the fundamental reactivity of complex organosulfur compounds.

Structure

3D Structure

Properties

IUPAC Name |

S-(cyclopropylmethyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-5(7)8-4-6-2-3-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCSNUWZSGVZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250101 | |

| Record name | Ethanethioic acid, S-(cyclopropylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-10-5 | |

| Record name | Ethanethioic acid, S-(cyclopropylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioic acid, S-(cyclopropylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations of Ethanethioic Acid, S Cyclopropylmethyl Ester

Hydrolytic Pathways

The hydrolysis of Ethanethioic acid, S-(cyclopropylmethyl) ester, a thioester, results in the formation of acetic acid and cyclopropylmethanethiol (B1623132). This transformation can proceed through several mechanistic pathways, influenced by the pH of the solution and the presence of metal catalysts. Generally, the hydrolysis of thioesters is a thermodynamically favorable process. libretexts.org

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org

The key steps of the mechanism are:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the sulfur atom.

Elimination of the Leaving Group: The intermediate collapses, and the C-S bond cleaves, expelling cyclopropylmethanethiol, which is a good leaving group.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield acetic acid and regenerate the hydronium ion catalyst. libretexts.org

Base-Mediated Hydrolysis Kinetics and Energetics

In the presence of a base, such as hydroxide (B78521) (OH⁻), the hydrolysis of this compound occurs through a saponification reaction. This pathway is typically faster and more efficient than the acid-catalyzed route. acs.org

The mechanism involves:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon.

Formation of a Tetrahedral Intermediate: This attack results in a tetrahedral alkoxide intermediate.

Elimination of the Thiolate: The intermediate collapses, reforming the carbonyl double bond and eliminating the cyclopropylmethanethiolate anion as the leaving group.

Protonation: The thiolate anion is subsequently protonated by water to form cyclopropylmethanethiol.

The kinetics of base-mediated hydrolysis are significantly faster than acid-catalyzed hydrolysis. For the model compound S-methyl thioacetate (B1230152), the second-order rate constant for base-mediated hydrolysis (kₑ) is 1.6 x 10⁻¹ M⁻¹s⁻¹, which is several orders of magnitude greater than the acid-catalyzed rate constant. nih.govresearchgate.net Another study reported a similar kₑ value of 0.15 M⁻¹s⁻¹ for a comparable alkyl thioester. nih.gov

Energetically, the hydrolysis of thioesters is more exergonic than that of their oxygen ester counterparts. The standard free energy of hydrolysis (ΔG°) for a typical thioester is approximately -7.5 kcal/mol, whereas for most oxygen esters, it is around -5 kcal/mol. stackexchange.com This greater release of energy upon hydrolysis is a key feature of thioesters. quora.comchegg.combartleby.com

| Parameter | Thioester (Model: S-Alkyl Thioacetate) | Oxygen Ester (Model: Alkyl Acetate) |

|---|---|---|

| Acid-Catalyzed Rate Constant (kₐ) | ~1.5 x 10⁻⁵ M⁻¹s⁻¹ nih.govresearchgate.net | Generally Slower |

| Base-Mediated Rate Constant (kₑ) | ~0.15 - 0.16 M⁻¹s⁻¹ nih.govresearchgate.netnih.gov | Variable, but generally slower hydrolysis |

| Standard Free Energy of Hydrolysis (ΔG°) | ~ -7.5 kcal/mol stackexchange.com | ~ -5.0 kcal/mol stackexchange.com |

Transition Metal-Promoted C-S Bond Hydrolysis Mechanisms

The hydrolysis of the C-S bond in thioesters can be significantly promoted by the presence of various transition metal ions. nih.gov This catalytic approach is an area of active research, partly due to its relevance to industrial hydrodesulfurization processes. nih.gov Metal ions such as Co, Fe, Ni, Mo, Rh, and Ru have been shown to facilitate this reaction. acs.org

The general mechanism for transition metal-promoted hydrolysis involves the coordination of the metal ion to the sulfur atom of the thioester. This coordination polarizes and weakens the C-S bond, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule or a hydroxide ion. This interaction lowers the activation energy for the hydrolysis reaction, leading to an accelerated rate of C-S bond cleavage. nih.govnih.gov

Nucleophilic Acyl Substitution Reactions at the Thioester Carbonyl

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including this compound. libretexts.org These reactions, also known as acyl transfer reactions, involve the replacement of the thioalkoxy group (-S-CH₂-cyclopropane) by a nucleophile. lumenlearning.com

Reactivity Profiles Compared to Oxygen Esters

Thioesters are generally more reactive towards nucleophilic acyl substitution than their corresponding oxygen esters. stackexchange.comlumenlearning.comstudentdoctor.net This enhanced reactivity can be attributed to several electronic and structural factors:

Reduced Resonance Stabilization: In an oxygen ester, there is effective resonance delocalization between the lone pairs of the ester oxygen and the carbonyl π-system. This is due to the efficient overlap between the 2p orbitals of oxygen and carbon. In a thioester, the overlap between the larger 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is much less effective. This poor orbital overlap results in reduced resonance stabilization of the thioester ground state, making it more reactive. stackexchange.com

Increased Electrophilicity of the Carbonyl Carbon: As a consequence of the diminished resonance stabilization, the carbonyl carbon in a thioester carries a greater partial positive charge compared to that in an oxygen ester. This increased electrophilicity makes it a more favorable target for attack by nucleophiles. stackexchange.com

Weaker C-S Bond: The carbon-sulfur bond is inherently weaker than the carbon-oxygen bond, which contributes to the higher reactivity of thioesters. stackexchange.com

Computational studies have confirmed that while thioesters and oxoesters show similar reactivity towards hard nucleophiles like hydroxide, thioesters are significantly more reactive towards softer nucleophiles such as amines and carbanions. nih.gov

| Factor | This compound (Thioester) | Acetic acid, cyclopropylmethyl ester (Oxygen Ester) |

|---|---|---|

| Resonance Stabilization | Less effective (3p-2p overlap) stackexchange.com | More effective (2p-2p overlap) |

| Carbonyl Carbon Electrophilicity | Higher stackexchange.com | Lower |

| Leaving Group Ability of X⁻ | Good (Cyclopropylmethanethiolate is a weak base) stackexchange.comlibretexts.org | Poor (Cyclopropylmethoxide is a strong base) |

| Overall Reactivity | Higher stackexchange.comstudentdoctor.net | Lower |

Role of Thiolate as a Leaving Group in Acyl Transfer

The facility of nucleophilic acyl substitution reactions is critically dependent on the ability of the substituent to depart as a stable leaving group. In the case of this compound, the leaving group is the cyclopropylmethanethiolate anion.

Thiolates are excellent leaving groups for two primary reasons:

Acidity of the Conjugate Acid: Thiols (R-SH) are significantly more acidic than their corresponding alcohols (R-OH). For instance, the pKa of a typical alkanethiol is around 10-11, while that of a typical alcohol is around 16-18. This means that the thiolate anion is a much weaker base than the corresponding alkoxide anion. Weaker bases are better leaving groups. libretexts.orgstudentdoctor.net

Polarizability and Charge Stabilization: The sulfur atom is larger and more polarizable than the oxygen atom. This allows the negative charge of the thiolate anion to be distributed over a larger volume, resulting in greater stabilization compared to an alkoxide ion.

Because the thiolate is a superior leaving group, thioesters are highly effective acylating agents. stackexchange.com This property is exploited extensively in biological systems, where thioesters like acetyl-Coenzyme A serve as central intermediates in the transfer of acyl groups. libretexts.org The conversion of a thioester to an ester, for example, is an energetically favorable process due to the formation of a more stable C-O bond at the expense of a less stable C-S bond and the excellent leaving group ability of the thiolate. libretexts.orgrsc.org

Rearrangement and Ring-Opening Reactions Involving the Cyclopropylmethyl Group

The cyclopropylmethyl moiety is a well-studied and reactive functional group, prone to a variety of rearrangements and ring-opening reactions driven by the release of ring strain. These transformations can be initiated through cationic, radical, or electrochemical means, each following distinct mechanistic pathways.

Cationic Rearrangements of Cyclopropylmethyl Systems

The formation of a carbocation adjacent to a cyclopropane (B1198618) ring, such as through the heterolysis of a leaving group from the cyclopropylmethyl system, leads to a uniquely stabilized cationic intermediate. This stability arises from the conjugation between the vacant p-orbital of the carbocation and the "bent" sigma bonds of the cyclopropane ring. This interaction facilitates rapid skeletal rearrangements.

In the case of this compound, protonation of the carbonyl oxygen or coordination of a Lewis acid could initiate the departure of the acetyl group, although this is less common than with substrates possessing better leaving groups like halides or tosylates. A more common route to the cyclopropylmethyl cation involves the protonation and loss of a hydroxyl group from cyclopropylmethanol (B32771), a structural analog. These cationic species are not static and can undergo rapid equilibration to form cyclobutyl and homoallylic (but-3-enyl) cations. tubitak.gov.trmsu.edu The distribution of products is highly dependent on the reaction conditions and the nature of the nucleophile present. tubitak.gov.trresearchgate.net For instance, the reaction of a cyclopropylmethanol derivative with thionyl chloride can yield a mixture of rearranged chloride products. tubitak.gov.tr

The rearrangement is believed to proceed through a non-classical bicyclobutonium ion intermediate, which can be attacked by a nucleophile at different positions to yield the observed products. nih.gov

Table 1: Representative Product Distribution in Cationic Rearrangement

| Starting Material | Reagent/Conditions | Product(s) | Yield (%) |

| Benzonorbornadiene-fused cyclopropylmethanol | SOCl₂ | Rearranged Homoallylic Chloride | 47 |

| Rearranged Cyclopropylcarbinyl Alcohol (after hydrolysis) | 44 |

Data is illustrative of typical cyclopropylcarbinyl cation rearrangements and is adapted from related systems. tubitak.gov.tr

Radical-Mediated Cyclopropylmethyl Ring Opening

The cyclopropylmethyl radical is known for its extremely rapid ring-opening rearrangement to the more stable but-3-enyl radical. This reaction is highly exothermic due to the relief of the significant ring strain (approximately 115 kJ/mol) in the cyclopropane ring. The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. psu.edu This rapid and predictable rearrangement has led to its widespread use as a "radical clock" to probe the mechanisms and kinetics of radical reactions. psu.edu

Unlike its cationic counterpart, the cyclopropylmethyl radical does not typically rearrange to a cyclobutyl derivative. psu.edu The rate of the ring-opening process is sensitive to substituents on both the cyclopropyl (B3062369) ring and the radical center. Factors that influence the rate include the stability of the initial radical and the stability of the resulting rearranged radical. psu.edu For example, substituents that stabilize the rearranged radical, such as a phenyl group, can accelerate the ring-opening. researchgate.net

Table 2: Rate Constants for Ring Opening of Substituted Cyclopropylmethyl Radicals

| Radical | Rate Constant (s⁻¹) at 25 °C |

| Cyclopropylmethyl | ~8.6 x 10⁷ |

| (trans,trans-2-methoxy-3-phenylcyclopropyl)methyl | 8 x 10¹¹ |

| (trans,trans-2-tert-butoxy-3-phenylcyclopropyl)methyl | 5 x 10¹¹ |

| 1-(trans-2-phenylcyclopropyl)ethen-1-yl | 1.6 x 10¹⁰ |

Data compiled from various sources. researchgate.netrsc.org

Electrochemically-Driven Skeletal Rearrangements and Cyclization Processes

Electrochemical methods can provide a powerful tool for initiating transformations of strained ring systems. In the context of cyclopropylmethyl groups, anodic oxidation can generate a radical cation intermediate. This species can then undergo skeletal rearrangements driven by the release of ring strain. While direct electrochemical studies on this compound are not widely reported, analogies can be drawn from related systems. For instance, the electrochemical oxidation of N-(cyclopropylmethyl)amides leads to a strain-release-driven rearrangement involving the formation of a radical cation, followed by intramolecular cyclization.

The application of electrochemical methods to thioesters has been explored, primarily for their synthesis. rsc.orgrsc.org It is plausible that an electrochemically generated radical cation of this compound could undergo ring opening or other rearrangements. The precise pathway would depend on the electrochemical conditions, such as the electrode material, solvent, and supporting electrolyte, which would influence the stability and reactivity of the radical cation intermediate.

Oxidation and Reduction Chemistry

The thioester functionality in this compound presents a site for both oxidation at the sulfur atom and reductive cleavage of the carbon-sulfur bond.

Selective Oxidation of the Thioester Sulfur

The sulfur atom in a thioester is susceptible to oxidation, analogous to the oxidation of thioethers. Controlled oxidation can lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The selectivity of these oxidations is highly dependent on the choice of oxidant and the reaction conditions. nih.govreddit.com

Common oxidizing agents such as hydrogen peroxide (H₂O₂), often in the form of urea-hydrogen peroxide (UHP), can be used for this transformation. beilstein-journals.org By carefully controlling the stoichiometry of the oxidant and the reaction temperature, it is often possible to selectively obtain the sulfoxide. For example, the oxidation of thioglycosides with 1.5 equivalents of UHP selectively yields the sulfoxide, while using 2.5 equivalents leads to the sulfone. beilstein-journals.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective. reddit.com The oxidation of the thioester sulfur increases the electrophilicity of the carbonyl carbon, potentially affecting its reactivity in other transformations.

Table 3: Conditions for Selective Oxidation of Thio-compounds

| Substrate Type | Oxidant (Equivalents) | Temperature (°C) | Major Product |

| Thioglycoside | UHP (1.5) | 60 | Glycosyl Sulfoxide |

| Thioglycoside | UHP (2.5) | 80 | Glycosyl Sulfone |

| Thioether | m-CPBA (~1.0) | Cold | Sulfoxide |

| Thioether | m-CPBA (>2.0) | Room Temp | Sulfone |

Data is representative of selective oxidation of sulfur-containing compounds. reddit.combeilstein-journals.org

Reductive Cleavage of the Thioester Bond

Thioesters can be reductively cleaved to yield the corresponding thiol and alcohol. This transformation breaks the acyl-sulfur bond (R-C(O)-SR'). While thioesters are generally more resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄) compared to aldehydes and ketones, cleavage can be achieved under certain conditions. commonorganicchemistry.commasterorganicchemistry.com For example, sodium borohydride has been shown to reduce the thioester bond in certain biological molecules. nih.gov

More potent reducing agents or specific reaction conditions are often employed for efficient cleavage. The reaction of thioesters with an excess of lithium in the presence of a catalytic amount of naphthalene, followed by a methanol (B129727) quench, effectively reduces the thioester to the corresponding thiol and alcohol. This method provides a non-hydrolytic pathway for the reductive cleavage of the thioester bond.

Concerted and Stepwise Mechanisms in Multi-site Proton-Coupled Electron Transfer (MS-PCET) Involving Thioesters

Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process involving the transfer of both a proton and an electron. In the context of multi-site PCET (MS-PCET), the proton and electron are transferred to or from different molecules or different sites on the same molecule. This process can proceed through either a concerted or a stepwise mechanism, and the operative pathway has significant implications for the reactivity and selectivity of chemical transformations. While direct mechanistic studies on "this compound" are not extensively available in the reviewed literature, the general principles of MS-PCET in thioesters provide a framework for understanding its potential chemical behavior.

The chemical transformations of thioesters via MS-PCET can be broadly categorized into two mechanistic pathways:

Stepwise Mechanisms: These pathways involve the sequential transfer of a proton and an electron. There are two possibilities for a stepwise mechanism:

Proton Transfer followed by Electron Transfer (PT-ET): In this mechanism, the thioester first undergoes protonation or deprotonation, followed by an electron transfer step. For a thioester, this could involve the initial removal of a proton from an adjacent carbon atom, forming a carbanion, which is then oxidized.

Electron Transfer followed by Proton Transfer (ET-PT): Alternatively, the thioester could first undergo a one-electron oxidation or reduction, forming a radical ion, which then participates in a proton transfer.

Stepwise PCET pathways are characterized by the formation of high-energy intermediates, such as ions or radical ions. acs.org The feasibility of these pathways is highly dependent on the thermodynamic properties of the substrate and the reagents, including pKa values and redox potentials. acs.org

Concerted Mechanism (CPET): In a concerted proton-electron transfer (CPET) mechanism, the proton and electron are transferred in a single, elementary step. This pathway avoids the formation of high-energy intermediates that are characteristic of stepwise processes. acs.org The transition state for a concerted reaction involves the simultaneous movement of both the proton and the electron. For thioesters, this could involve the concerted abstraction of a hydrogen atom (a proton and an electron) from a carbon adjacent to the thioester group.

Detailed Research Findings

Kinetic studies on competitive PCET activations of amides and thiols have shown that the interplay between hydrogen-bonding equilibria and the driving force of the reaction determines the chemoselectivity. nih.gov These findings suggest that for a thioester like this compound, pre-association with a proton donor or acceptor could play a significant role in modulating its reactivity in MS-PCET processes.

The following hypothetical data tables illustrate the kind of information that would be necessary to fully elucidate the MS-PCET mechanism for this compound.

Hypothetical Kinetic Data for the Oxidation of this compound

| Oxidant | Base | Rate Constant (k, M⁻¹s⁻¹) | Proposed Mechanism |

| Ferrocenium | Pyridine (B92270) | 1.2 x 10³ | Stepwise (ET-PT) |

| Ru(bpy)₃³⁺ | 2,6-Lutidine | 5.8 x 10⁵ | Concerted (CPET) |

| Cerium(IV) ammonium (B1175870) nitrate | None | 3.4 x 10² | Stepwise (ET) |

This is a hypothetical table created for illustrative purposes based on general principles of MS-PCET.

Hypothetical Thermodynamic Data Relevant to the MS-PCET of this compound

| Parameter | Value |

| Bond Dissociation Energy (α-C-H) | ~98 kcal/mol |

| pKa (α-proton) | ~25 |

| One-Electron Oxidation Potential | +1.8 V vs SCE |

This is a hypothetical table with estimated values for illustrative purposes.

The determination of the precise mechanism, whether concerted or stepwise, for a given transformation of this compound would require detailed experimental and computational studies. These would likely involve kinetic isotope effect measurements, cyclic voltammetry, and quantum chemical calculations to map out the potential energy surfaces for the different pathways.

Theoretical and Computational Chemistry Studies on Ethanethioic Acid, S Cyclopropylmethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For Ethanethioic acid, S-(cyclopropylmethyl) ester, these methods would provide insights into electron distribution, orbital energies, and molecular properties, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. If applied to this compound, DFT calculations would be instrumental in mapping out potential reaction pathways.

Researchers would typically use a functional, such as B3LYP or M06-2X, combined with a basis set (e.g., 6-311+G(d,p)) to model reactions. This approach allows for the location of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energies. For instance, the hydrolysis of the thioester bond or reactions involving the cyclopropyl (B3062369) ring could be modeled. The calculated energy barriers would reveal the kinetic feasibility of different mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway.

Table 1: Hypothetical DFT Calculation Parameters for Reaction Analysis

| Parameter | Description | Typical Software |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. | Gaussian, ORCA |

| Basis Set | Describes the atomic orbitals of the system. | Gaussian, ORCA |

| Solvation Model | Accounts for the effect of a solvent (e.g., PCM, SMD). | Gaussian, ORCA |

| Task | Geometry Optimization, Transition State Search. | Gaussian, ORCA |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. An analysis of the MOs of this compound, would illuminate the electronic interactions between the thioester group and the cyclopropylmethyl moiety.

Key orbitals of interest would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The analysis would reveal the extent of electronic conjugation or hyperconjugation between the strained cyclopropyl ring and the thioester's carbonyl group, which could significantly influence the molecule's reactivity and stability.

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations would reveal the conformational landscape of this compound, by simulating the atomic motions based on a force field.

An MD simulation would be set up by placing the molecule in a simulated box, often with a solvent, and then integrating Newton's equations of motion. The resulting trajectory provides a detailed view of how the molecule flexes, rotates, and changes its shape over nanoseconds or longer. This is particularly relevant for understanding the flexibility of the cyclopropylmethyl group relative to the thioester and identifying the most stable and frequently accessed conformations, which can govern its interaction with other molecules or biological targets.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental measurements to validate both the computational model and the experimental structure.

For this compound, DFT calculations could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated and compared to experimental NMR data to confirm the molecular structure.

Vibrational Spectra (IR and Raman): The calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C=O stretching or cyclopropyl ring deformations.

Discrepancies between predicted and experimental spectra can prompt refinement of the computational model or re-evaluation of the experimental data.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Computational Method | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

|---|---|---|---|

| ¹³C NMR (C=O) | GIAO-DFT | 195 ppm | 198 ppm |

| ¹H NMR (CH₂-S) | GIAO-DFT | 3.1 ppm | 3.2 ppm |

| IR Stretch (C=O) | DFT (Harmonic) | 1680 cm⁻¹ | 1695 cm⁻¹ |

Molecular Interactions with Biological Systems: Mechanistic and Biochemical Studies Excluding Clinical Human Trial Data

Mechanistic Probing of Biochemical Pathways Utilizing Thioester Lability

The unique chemical properties of thioesters, such as those found in Ethanethioic acid, S-(cyclopropylmethyl) ester, make them valuable tools for investigating the mechanisms of biochemical pathways. The lability of the thioester bond, combined with the inherent reactivity of the cyclopropylmethyl group, provides a basis for designing molecular probes to study enzyme activity and reaction mechanisms. While direct experimental studies on this compound in this context are not extensively documented in publicly available literature, its structural motifs suggest potential applications in probing enzyme systems that recognize and process thioester substrates.

Thioesters are central to numerous metabolic processes, including fatty acid metabolism and the biosynthesis of polyketides and non-ribosomal peptides. nih.gov Enzymes such as thioesterases catalyze the hydrolysis of thioester bonds, playing crucial roles in these pathways. nih.gov The reactivity of the thioester linkage makes it susceptible to nucleophilic attack, a feature that can be exploited to study the active sites of such enzymes. acs.orgresearchgate.net

The presence of the cyclopropyl (B3062369) group in this compound introduces a highly strained ring system. wikipedia.org This strain can influence the reactivity of the molecule and its potential to act as a mechanistic probe. Cyclopropyl groups have been successfully incorporated into enzyme inhibitors to investigate catalytic mechanisms, often leading to irreversible inhibition through covalent modification of the enzyme. For instance, compounds containing cyclopropyl groups have been used to study enzymes like acyl-CoA dehydrogenases and cytochrome P450s, where the ring's reactivity is key to the inhibitory action. frontiersin.org

The combination of a labile thioester and a reactive cyclopropylmethyl moiety in a single molecule could theoretically allow for the investigation of enzyme mechanisms in a multi-step process. An enzyme that recognizes the thioester could initiate a reaction, and the subsequent electronic rearrangements could trigger a reaction involving the cyclopropylmethyl group, potentially leading to the formation of a covalent adduct with the enzyme. This would allow for the identification and characterization of the enzyme's active site residues.

The table below outlines the theoretical interactions and potential research findings that could be derived from using a compound like this compound in biochemical studies.

| Enzyme Class | Potential Interaction Mechanism | Information Gained |

| Thioesterases | The enzyme's active site nucleophile attacks the carbonyl carbon of the thioester, leading to the cleavage of the C-S bond. nih.gov | Identification of active site residues, understanding of the catalytic mechanism of hydrolysis. |

| Acyl-CoA Dehydrogenases | The cyclopropylmethyl group could act as a mechanism-based inactivator following initial binding facilitated by the thioester moiety. | Elucidation of the enzyme's oxidation-reduction mechanism and the nature of the active site. |

| Cytochrome P450s | The cyclopropyl group could undergo ring-opening upon enzymatic oxidation, leading to covalent modification of the enzyme. frontiersin.orghyphadiscovery.com | Probing the topology of the active site and the mechanism of P450-catalyzed oxidations. |

It is important to note that the specific reactivity and utility of this compound as a biochemical probe would need to be determined through empirical research. The data presented here is based on the known reactivity of its constituent functional groups.

Synthetic Utility and Reagent Chemistry of Ethanethioic Acid, S Cyclopropylmethyl Ester

Building Block in Complex Molecule Synthesis

The dual functionality of Ethanethioic acid, S-(cyclopropylmethyl) ester allows it to serve as a valuable precursor in the synthesis of elaborate organic molecules, including peptides and pharmaceutically relevant scaffolds.

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the covalent assembly of unprotected peptide fragments to form a larger protein. wikipedia.org The reaction's core mechanism involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.gov This process proceeds through a transthioesterification step, followed by a spontaneous and irreversible S-to-N acyl shift, ultimately forming a native peptide bond at the ligation site. wikipedia.org

While this compound is not a peptide thioester itself, its fundamental thioester structure is analogous to the reactive C-terminus required for NCL. Small molecule thioesters are crucial for developing and optimizing ligation methodologies. Furthermore, reagents like this can be used to install the necessary thioester functionality onto a peptide. One established method involves the conversion of a peptide's C-terminal carboxylic acid into a thioester, a process for which various protocols exist. researchgate.netnih.gov Additionally, recent advances have focused on generating peptide thioesters through a reverse NCL-type mechanism, involving an N→S acyl transfer, often mediated by thiol additives under acidic conditions. nih.govucl.ac.uk

The specific S-(cyclopropylmethyl) group in this reagent would act as the leaving group during the transthioesterification step of NCL, being replaced by the thiol of the N-terminal cysteine of the ligating peptide fragment. The reactivity of such S-alkyl thioesters is well-documented, though often aryl thioesters are preferred for their higher reactivity, which can be achieved via in situ exchange with an aryl thiol catalyst like 4-mercaptophenylacetic acid (MPAA). wikipedia.orgacs.org

The thioester linkage in this compound serves as a masked thiol. Through straightforward hydrolysis or reduction, the acetyl group can be cleaved to release cyclopropylmethanethiol (B1623132). This thiol is a valuable building block for introducing the cyclopropylmethyl group into larger molecules, a motif of significant interest in medicinal chemistry.

The cyclopropyl (B3062369) group is a "bioisostere" often used by medicinal chemists to replace other groups, such as gem-dimethyl or vinyl groups, to improve a drug candidate's properties. scientificupdate.com Its rigid, three-dimensional structure can enforce a specific conformation, leading to enhanced binding affinity for a biological target. Additionally, the cyclopropyl ring can increase metabolic stability by blocking sites susceptible to oxidative metabolism. scientificupdate.comsemanticscholar.org

The utility of cyclopropyl-containing building blocks is exemplified in the synthesis of various therapeutic agents. The cyclopropylamine (B47189) moiety, for instance, is a key component in antidepressants, antiviral drugs, and agrochemicals. longdom.org The release of cyclopropylmethanethiol from its thioester precursor provides a convenient route to incorporate this valuable structural unit via nucleophilic substitution or addition reactions.

Table 1: Generation and Application of Cyclopropylmethanethiol

| Reaction | Reagent/Conditions | Product | Significance |

|---|

Participation in Cascade and Multicomponent Reactions

The unique combination of a thioester and a strained cyclopropane (B1198618) ring suggests potential applications for this compound in cascade and multicomponent reactions (MCRs).

Cascade reactions , also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, allowing for the rapid construction of molecular complexity from a simple starting material. The cyclopropyl group is a well-known participant in such reactions, particularly those initiated by ring-opening. Under Lewis acid or Brønsted acid catalysis, cyclopropyl ketones can undergo ring-opening to form a reactive zwitterionic or cationic intermediate, which can then be trapped in a subsequent cyclization or addition step. researchgate.netnih.govacs.org While the subject compound is a thioester, not a ketone, similar activation of the carbonyl could potentially induce a cascade involving the cyclopropyl ring.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org Thioesters can participate in MCRs as acylating agents or electrophilic partners. rsc.org For example, a hypothetical MCR could involve the reaction of an amine and an isocyanide with this compound, analogous to an Ugi or Passerini-type reaction, to generate complex, peptide-like structures bearing the cyclopropylmethylthiol moiety. The involvement of thiols and their precursors in MCRs is an active area of research for generating diverse chemical libraries. researchgate.net

Table 2: Potential Cascade Reactivity

| Reaction Type | Proposed Trigger | Key Intermediate | Potential Outcome |

|---|---|---|---|

| Acid-Catalyzed Cascade | Lewis Acid (e.g., Sc(OTf)₃) | Ring-opened homoenolate equivalent | Formation of polycyclic or heterocyclic systems. nih.gov |

| Thiolate-Mediated Cascade | Nucleophilic Thiolate | Acyl-transfer intermediate | Intramolecular cyclization onto an unsaturated system. figshare.com |

Applications in Chemoselective Derivatization and Functionalization Strategies

Chemoselectivity is a critical concept in organic synthesis, referring to the ability to react with one functional group in the presence of others. Thioesters, such as this compound, are valuable reagents in this context due to their intermediate reactivity.

Thioesters are more reactive toward nucleophiles than their corresponding esters but less reactive than acid chlorides or anhydrides. This property allows for the selective acylation of strong nucleophiles, such as amines or thiols, while leaving weaker nucleophiles, like alcohols or water, untouched under carefully controlled conditions. nih.govacs.org For instance, this compound could be used to selectively acetylate an amino group in a polyfunctional molecule containing hydroxyl groups without the need for protecting group chemistry.

Furthermore, the thioester functional group can be converted into a variety of other functionalities with high chemoselectivity. This versatility makes it a valuable synthetic handle.

Table 3: Chemoselective Transformations of the Thioester Group

| Transformation | Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Aminolysis | Amine (R-NH₂) | Amide | Forms a stable amide bond; fundamental in peptide chemistry. nih.gov |

| Reduction to Aldehyde | Reducing agents (e.g., Triethylsilane, Pd/C) | Aldehyde | Milder than reduction of esters or carboxylic acids. |

| Ketone Synthesis | Organometallic reagents (e.g., Organocuprates) | Ketone | Avoids over-addition common with more reactive acylating agents. |

| Decarbonylative Coupling | Palladium Catalyst | Thioether | A C–S bond is formed with loss of carbon monoxide. rsc.org |

This strategic use of thioester reactivity allows for efficient and clean transformations, which is particularly important in the late-stage functionalization of complex molecules where harsh conditions and lack of selectivity can lead to low yields and side products. rsc.org

Design and Synthesis of Derivatives and Analogs for Mechanistic Elucidation and Structure Reactivity Correlation

Systematic Structural Modifications of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a particularly interesting structural motif. Its strained three-membered ring imparts unique electronic and steric properties, and it can serve as a sensitive mechanistic probe, especially for reactions involving cationic intermediates. nih.gov Modifications to this group are designed to systematically alter these properties to observe correlated changes in reactivity.

Research in related systems has shown that cyclopropane-containing molecules can be used to investigate reaction mechanisms, such as cambridgemedchemconsulting.comcambridgemedchemconsulting.com-sigmatropic rearrangements. nih.gov In these studies, stereochemically defined cyclopropanes provide insight into the nature of intermediates and the reversibility of reaction pathways. nih.gov Applying this logic to ethanethioic acid, S-(cyclopropylmethyl) ester, one can design derivatives to probe the mechanisms of acyl transfer or rearrangement reactions.

Key modifications could include:

Substitution on the cyclopropane (B1198618) ring: Introducing electron-donating or electron-withdrawing groups onto the ring would modulate the stability of any potential cationic intermediates formed at the adjacent methylene (B1212753) carbon. For example, a phenyl-substituted cyclopropane has proven to be a valuable probe for identifying cationic mechanisms. nih.gov

Alteration of stereochemistry: For substituted cyclopropanes, varying the stereochemistry (e.g., cis vs. trans isomers) can reveal the geometric constraints of a reaction's transition state. nih.gov

Ring size variation: Replacing the cyclopropyl (B3062369) group with cyclobutyl or cyclopentyl moieties would systematically decrease ring strain and alter steric hindrance, allowing for a correlation between these properties and reaction rates or equilibrium positions.

These modifications allow for a detailed examination of how the structure of the alkyl "leaving group" influences the reactivity at the thioester carbonyl.

| Modification | Example Derivative Name | Rationale for Synthesis | Predicted Impact on Reactivity |

|---|---|---|---|

| Substitution with Electron-Donating Group | Ethanethioic acid, S-((2-methylcyclopropyl)methyl) ester | To stabilize potential carbocationic intermediates. | May accelerate reactions proceeding through a cationic intermediate. |

| Substitution with Electron-Withdrawing Group | Ethanethioic acid, S-((2,2-dichlorocyclopropyl)methyl) ester | To destabilize potential carbocationic intermediates. | May decelerate reactions proceeding through a cationic intermediate. |

| Incorporation of a Phenyl Group | Ethanethioic acid, S-((2-phenylcyclopropyl)methyl) ester | To act as a sensitive probe for cationic mechanisms via rearrangement. nih.gov | Rearrangement of the cyclopropylcarbinyl system would provide evidence for a cationic intermediate. |

| Increase in Ring Size | Ethanethioic acid, S-(cyclobutylmethyl) ester | To decrease ring strain and alter steric profile. | May alter reaction rates due to changes in steric hindrance and leaving group stability. |

Variations in the Acyl Component of the Thioester

The acyl group directly influences the electrophilicity of the carbonyl carbon, a key factor in the reactivity of thioesters toward nucleophiles. stackexchange.com Thioesters are generally more reactive than their oxygen ester counterparts because the larger 3p orbital of sulfur provides less efficient resonance stabilization of the carbonyl group compared to the 2p orbital of oxygen. stackexchange.com This makes the thioester carbonyl carbon more electron-poor and susceptible to nucleophilic attack. stackexchange.com

By replacing the acetyl group of the parent compound with other acyl moieties, a structure-reactivity profile can be established. Studies on thioester-functionalized self-assembled monolayers have demonstrated that varying the acyl component allows for systematic control over the chemical and physical properties of a system. nih.gov For instance, changing the length of an alkyl chain in the acyl group can alter hydrophobicity, while introducing conjugation can modify spectroscopic properties and photoreactivity. nih.gov

Common variations to the acyl group include:

Alkyl chain length: Progressing from ethanethioic (acetyl) to propanethioic (propionyl) or butanethioic (butyryl) acid esters would introduce minimal electronic changes but would increase steric bulk and lipophilicity.

Branched alkyl groups: Introducing branching, such as in an S-(cyclopropylmethyl) isobutanethioate, would significantly increase steric hindrance around the carbonyl center, likely decreasing the rate of nucleophilic attack.

Aromatic and conjugated systems: Replacing the acetyl group with a benzoyl or cinnamoyl group introduces conjugation. This delocalization of electrons affects the carbonyl's reactivity and introduces spectroscopic handles (e.g., UV-visible absorbance) that can be used to monitor reactions. The carbonyl stretching frequency in infrared (IR) spectroscopy is a direct probe of this electronic environment, with conjugation typically lowering the frequency. nih.gov

| Acyl Group | Derivative Name | Expected Change in Property | Typical Carbonyl IR Frequency (cm⁻¹) nih.gov |

|---|---|---|---|

| Acetyl (Parent) | This compound | Baseline for comparison. | ~1690–1696 |

| Propionyl | Propanethioic acid, S-(cyclopropylmethyl) ester | Slight increase in steric bulk and lipophilicity. | ~1690–1696 |

| Isobutyryl | 2-Methylpropanethioic acid, S-(cyclopropylmethyl) ester | Significant increase in steric hindrance. | ~1690–1696 |

| Benzoyl | Benzenecarbothioic acid, S-(cyclopropylmethyl) ester | Introduction of conjugation, potential for π-stacking interactions. | ~1654–1662 |

Bioisosteric Replacements and Their Impact on Chemical Properties and Interactions

Bioisosteric replacement is a strategy used in medicinal chemistry to substitute one atom or group with another that has similar physical or chemical properties, with the goal of modifying the compound's properties in a controlled manner. wikipedia.org This concept is equally valuable for mechanistic and structure-reactivity studies. For this compound, bioisosteric replacements can be considered for both the thioester linkage and the cyclopropylmethyl moiety.

Thioester Linkage Replacements: The thioester functional group is a classical target for bioisosteric modification.

Ester: Replacing the thioester sulfur with oxygen to give cyclopropylmethyl acetate (B1210297) creates the corresponding oxygen ester. Esters are generally less reactive toward nucleophilic acyl substitution than thioesters because of greater resonance stabilization. stackexchange.comlumenlearning.com A direct comparison of the hydrolysis rates of the thioester and its ester analog would provide a quantitative measure of this reactivity difference.

Amide: Replacing the sulfur with a nitrogen atom (e.g., to form N-methyl-N-(cyclopropylmethyl)acetamide) results in an amide. Amides are significantly less reactive than esters and thioesters due to the strong electron-donating character of the nitrogen atom. wikipedia.orgprinceton.edu This substitution can dramatically increase the chemical stability of the molecule.

One study exploring the importance of the thioester bond in an acyl carrier protein found that replacing it with an ester or amide linkage had significant effects on the protein's structure and interactions, demonstrating the profound impact such a single-atom change can have. nih.gov

Cyclopropylmethyl Moiety Replacements: The cyclopropyl group can be replaced by other groups with similar steric bulk but different electronic or conformational properties.

Cyclobutyl group: As a classical bioisostere, the cyclobutyl group maintains a cyclic structure but has less ring strain.

Allyl group: An allyl group (prop-2-en-1-yl) is a non-classical bioisostere that introduces unsaturation. This would create an S-allyl thioester, opening up different potential reaction pathways, such as rearrangements or reactions involving the double bond.

tert-Butyl group: This replacement would provide a sterically similar, but acyclic and conformationally less restricted, analog.

| Original Moiety | Bioisosteric Replacement | Resulting Compound Name | Predicted Impact on Chemical Properties |

|---|---|---|---|

| Thioester (-S-) | Ester (-O-) | Cyclopropylmethyl acetate | Decreased reactivity to nucleophiles; increased hydrolytic stability. stackexchange.com |

| Thioester (-S-) | Amide (-NH-) | N-(Cyclopropylmethyl)acetamide | Significantly decreased reactivity; much greater chemical stability. lumenlearning.com |

| Cyclopropyl | Cyclobutyl | Ethanethioic acid, S-(cyclobutylmethyl) ester | Reduced ring strain; similar steric profile. |

| Cyclopropylmethyl | Allyl | Ethanethioic acid, S-allyl ester | Introduces unsaturation; allows for different reaction pathways. |

Development of Thioester-Based Probes for Chemical Biology (excluding therapeutic applications)

Chemical probes are small molecules designed to study and manipulate biological systems. nih.gov The unique reactivity of the thioester group and the structural features of the cyclopropylmethyl moiety make this compound an attractive scaffold for designing probes for non-therapeutic applications, such as enzyme mechanism elucidation or protein labeling.

Thioesters are "energy-rich" functional groups that are relatively stable in aqueous solution at neutral pH but are susceptible to attack by softer nucleophiles like thiols. nih.gov This tunable reactivity is ideal for developing probes that react selectively in a specific chemical environment.

Probe design strategies based on the parent compound could include:

Mechanistic Probes: As discussed in section 8.1, derivatives with modified cyclopropylmethyl groups can serve as probes for reaction mechanisms. The appearance of rearranged products upon reaction with an enzyme, for example, could provide strong evidence for a cationic intermediate in the enzymatic acyl transfer process.

Activity-Based Probes: The acyl group could be modified to carry a reporter tag, such as a fluorophore or a biotin (B1667282) handle. The cyclopropylmethyl thioester would act as the reactive "warhead" that covalently attaches the reporter tag to a target molecule (e.g., the active site cysteine of an enzyme) via nucleophilic acyl substitution.

"Clickable" Probes: The acyl or alkyl portion of the molecule could be modified to include a bioorthogonal handle, such as an alkyne or an azide. After the probe reacts with its target, a reporter molecule can be attached in a secondary step using "click chemistry." This two-step approach is common in chemical proteomics. rockefeller.edu

These probes are tools for discovery, helping to identify the targets of small molecules, map enzyme activity, and understand complex chemical processes in vitro and in cellulo, without the goal of treating a disease. nih.gov

| Probe Type | Design Strategy | Example Application |

|---|---|---|

| Mechanistic Probe | Incorporate a 2-phenylcyclopropylmethyl group. | To detect the formation of carbocationic intermediates during enzymatic acyl transfer by observing ring-opening or rearrangement products. nih.gov |

| Activity-Based Probe (Fluorogenic) | Replace the acetyl group with a fluorophore quenched by the thioester (e.g., a coumarin (B35378) derivative). | To monitor enzyme activity in real-time; cleavage of the thioester would release the fluorophore, leading to an increase in fluorescence. |

| Proteomic Probe (Affinity Tag) | Replace the acetyl group with a biotin-containing acyl group. | To identify and isolate proteins that react with the thioester probe from a complex biological sample. |

| Bioorthogonal Probe | Incorporate a terminal alkyne into the acyl chain (e.g., pent-4-ynoyl group). | To label target molecules in a complex mixture, followed by attachment of a reporter tag (e.g., an azide-fluorophore) via a copper-catalyzed click reaction. |

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis and Chiral Induction in Ethanethioic acid, S-(cyclopropylmethyl) ester Derivatives

While this compound is itself an achiral molecule, its derivatives present significant opportunities for stereoselective synthesis. Future research could focus on introducing chirality by modifying the cyclopropane (B1198618) ring, creating one or more stereocenters. The development of asymmetric synthetic routes to such chiral derivatives is a critical step toward exploring their potential applications, particularly in medicinal chemistry and as chiral building blocks.

Promising research avenues include the use of biocatalysis and transition-metal catalysis to achieve high enantioselectivity. Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated remarkable success in the asymmetric cyclopropanation of olefins to produce chiral cyclopropane cores for various drugs. nih.govrochester.edu These biocatalysts could be adapted for the synthesis of substituted cyclopropyl (B3062369) derivatives with high diastereo- and enantioselectivity. nih.gov For example, engineered myoglobin catalysts have been used for the gram-scale synthesis of the chiral cyclopropane core of drugs like Tranylcypromine and Ticagrelor. rochester.edu Similarly, imine reductases have been engineered for the asymmetric synthesis of bulky N-cyclopropylmethyl-amines, which could serve as precursors to chiral thioester derivatives. acs.org

Transition metal complexes also offer a powerful tool for asymmetric cyclopropanation. Chiral Ruthenium(II)-salen and Cobalt(II) complexes have been effectively used to catalyze the formation of trans-cyclopropyl β-amino acid derivatives and cyclopropane succinimidyl esters, respectively, with excellent enantioselectivities. nih.govorganic-chemistry.org A Lewis acid-catalyzed asymmetric cascade reaction of cyclopropyl ketones has also been developed for synthesizing chiral benzothiazole (B30560) derivatives, showcasing the utility of the cyclopropyl group in complex stereoselective transformations. nih.gov Exploring these catalytic systems for the synthesis of chiral derivatives of this compound could unlock access to a library of novel, enantioenriched compounds.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis of Chiral Cyclopropyl Derivatives

| Catalyst Type | Example Catalyst | Target Reaction | Potential Outcome for Derivatives | Key References |

|---|---|---|---|---|

| Biocatalyst | Engineered Myoglobin | Asymmetric Cyclopropanation | Access to trans-(1R,2R) and trans-(1S,2S) configured cyclopropane cores | nih.gov, rochester.edu |

| Biocatalyst | Engineered Imine Reductase (IRED) | Asymmetric Reduction of Imines | Synthesis of chiral N-cyclopropylmethyl amine precursors | acs.org |

| Transition Metal | Chiral (Salen)Ru(II) Complex | Asymmetric Cyclopropanation | Enantioselective synthesis of trans-cyclopropyl derivatives | nih.gov |

| Transition Metal | Chiral Co(II)-Porphyrin Complex | Asymmetric Cyclopropanation | High diastereo- and enantioselectivity for cyclopropane esters | organic-chemistry.org |

Gas-Phase Chemistry and Reaction Dynamics of Thioesters

The behavior of molecules in the gas phase, free from solvent interactions, provides fundamental insights into their intrinsic reactivity, stability, and fragmentation pathways. The gas-phase chemistry of this compound is an unexplored field that could reveal unique reaction dynamics influenced by the interplay between the thioester functional group and the strained cyclopropyl ring.

Key areas for future investigation include:

Thermal Decomposition (Pyrolysis): Studies on the gas-phase pyrolysis of analogous esters and thionacetates show that they undergo unimolecular elimination to form alkenes and the corresponding acid. rsc.orgrsc.org Investigating the pyrolysis of S-(cyclopropylmethyl) ethanethioate could elucidate how the cyclopropyl group influences elimination pathways, potentially leading to ring-opening reactions or unique rearrangements not observed in simpler alkyl thioesters.

Fragmentation Dynamics under Ionization: Mass spectrometry is a cornerstone of gas-phase chemistry. Collision-induced dissociation (CID) studies on peptide thioesters have shown characteristic neutral losses, such as the loss of ethanethiol. nih.gov A detailed mass spectrometric analysis of this compound would map its fragmentation patterns. This could reveal charge- and radical-driven rearrangements of the cyclopropylmethyl cation and other key fragments, providing a fragmentation "fingerprint" and insights into its bond strengths. nih.govjove.com

Photodissociation Dynamics: The interaction of the molecule with ultraviolet light could initiate bond cleavage and other photochemical processes. Research on the photodissociation of related organosulfur compounds, like thiophenols and methylthio radicals, has identified specific bond fission channels (e.g., S-H or C-S bond cleavage) and the nature of the excited electronic states involved. berkeley.edunih.govresearchgate.net Studying the photodissociation dynamics of S-(cyclopropylmethyl) ethanethioate could reveal whether the initial excitation is localized on the thioester chromophore and how the subsequent energy is channeled to either C-S bond cleavage or reactions involving the cyclopropane ring.

Computational Modeling: High-level ab initio and density functional theory (DFT) calculations can predict reaction mechanisms, energy barriers, and potential energy surfaces for gas-phase reactions. mdpi.comnih.gov Such computational studies could model the thermal decomposition pathways, predict mass spectrometric fragmentation, and explore the excited states relevant to the photodissociation of this compound, guiding future experimental work. researchgate.netnih.gov

Advanced Materials Science Applications of Organosulfur Compounds (beyond biological systems)

Organosulfur compounds, including thioesters, are increasingly recognized for their utility in materials science, offering unique properties for applications beyond traditional biological roles. The incorporation of the S-(cyclopropylmethyl) ethanethioate moiety into advanced materials is a promising, yet unexplored, research direction.

Potential applications include:

Functional Polymers: Thioesters can be incorporated into polymer structures, acting as dynamic covalent bonds or responsive functional groups. These thioester-containing polymers can be used to create self-healing materials, drug-delivery systems, and responsive hydrogels. The cyclopropylmethyl group could add unique steric or conformational properties to such polymers.

Self-Assembled Monolayers (SAMs): Organosulfur compounds are foundational to the formation of SAMs on noble metal surfaces (e.g., gold, silver, copper). While thiols are most common, thioesters can also be used to form ordered monolayers. SAMs based on derivatives of S-(cyclopropylmethyl) ethanethioate could be investigated for applications in nanoscale electronics, chemical sensors, and for controlling surface properties like wettability.

Electrode Materials for Batteries: Organosulfur compounds are being explored as promising cathode materials for next-generation rechargeable batteries, such as lithium-sulfur batteries. They offer high theoretical capacities, tunable structures, and are environmentally benign. The reversible breakage and formation of sulfur-sulfur or carbon-sulfur bonds during charge-discharge cycles is key to their function. Investigating polymers or composites derived from S-(cyclopropylmethyl) ethanethioate could lead to new cathode materials with tailored electrochemical properties.

Quantum Dot Ligands: The surface chemistry of quantum dots (QDs) is critical to their optical and electronic properties. Organosulfur compounds can act as surface ligands, influencing the growth, stability, and surface passivation of QDs. The specific structure of S-(cyclopropylmethyl) ethanethioate could offer a new class of ligands for tuning the properties of semiconductor nanocrystals for use in displays, lighting, and biomedical imaging.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. Likewise, automated synthesis platforms can accelerate the discovery of new molecules by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries.

The application of these modern synthetic technologies to this compound and its derivatives represents a significant avenue for future research.

Continuous-Flow Synthesis: Methods for the continuous-flow synthesis of thioesters have already been developed, including enzymatic processes in microreactors. These systems demonstrate reduced reaction times and simplified product purification compared to batch methods. Adapting these flow chemistry protocols could enable the efficient, safe, and scalable production of S-(cyclopropylmethyl) ethanethioate.

Automated Synthesis Platforms: Automated synthesizers have revolutionized the synthesis of peptides and oligonucleotides. More recently, platforms for the automated iterative synthesis of small molecules are emerging. Such a platform could be developed to create a diverse library of S-(cyclopropylmethyl) ethanethioate derivatives by varying either the acyl or the thiol component. This would enable the rapid exploration of structure-activity relationships for applications in materials science or medicinal chemistry. The integration of purification steps, such as automated chromatography, and analytical tools within the platform would further accelerate the discovery cycle.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethanethioic acid, S-(cyclopropylmethyl) ester, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclopropanemethanethiol and acetyl chloride in anhydrous conditions. Catalytic bases like pyridine or triethylamine are often used to neutralize HCl byproducts, improving yields . Reaction optimization involves monitoring temperature (typically 0–25°C) and solvent choice (e.g., dichloromethane or tetrahydrofuran). Purity is confirmed using thin-layer chromatography (TLC) and further purified via distillation or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester’s structure, with expected signals at δ ~2.3 ppm (CH₃CO) and δ ~1.0–1.5 ppm (cyclopropyl protons). Fourier Transform Infrared (FT-IR) spectroscopy identifies the thioester carbonyl stretch at ~1680–1700 cm⁻¹ . Elemental analysis validates empirical formulas, while gas chromatography-mass spectrometry (GC-MS) provides molecular weight confirmation and purity assessment .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Due to flammability (GHS H225) and acute toxicity (H302, H315), use fume hoods, flame-resistant gloves, and anti-static lab coats. Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Emergency measures include neutralization of spills with sodium bicarbonate and immediate ventilation .

Advanced Research Questions

Q. How does the hydrolysis mechanism of S-(cyclopropylmethyl) ethanethioate compare to other thioesters (e.g., S-propyl or S-isopropyl analogs)?

- Methodological Answer : Hydrolysis kinetics depend on steric effects and electronic stabilization. Cyclopropane’s ring strain may accelerate hydrolysis compared to S-propyl derivatives. Thermodynamic data (ΔrH° values) from analogous compounds (e.g., S-isopropyl: ΔrH° = -5.8 kJ/mol ) suggest similar exothermic pathways. Compare reaction rates using pH-dependent experiments and monitor intermediates via HPLC .

Q. How should researchers address contradictions in reported thermodynamic or kinetic data for this compound?

- Methodological Answer : Discrepancies in data (e.g., reaction enthalpies, retention indices) may arise from experimental setups (e.g., solvent polarity, column types in GC). Replicate studies under standardized conditions (e.g., NIST-recommended protocols ). Computational validation via density functional theory (DFT) can resolve conflicts by comparing theoretical vs. experimental ΔrH° values .

Q. What computational tools are suitable for modeling the electronic structure and reactivity of this thioester?

- Methodological Answer : Use quantum chemistry software (e.g., Gaussian, ORCA) with basis sets like 6-31G* to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). SMILES (C(SC1CC1)(=O)C) and InChIKey identifiers (e.g., BDDSVMALLQNBQH ) enable database searches for comparative studies. Molecular dynamics simulations predict solvent interactions and stability .

Q. What strategies ensure thermal stability during high-temperature applications (e.g., combustion studies)?

- Methodological Answer : Thermal decomposition pathways can be analyzed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Kinetic parameters (activation energy, pre-exponential factors) derived from Arrhenius plots guide safe operational limits. Compare with analogous S-alkyl thioesters to identify stabilizing substituents .

Q. How can chromatographic retention indices be optimized for separating this compound from complex mixtures?

- Methodological Answer : Use polar stationary phases (e.g., DB-WAX) in GC to enhance resolution. Adjust temperature gradients (e.g., 50°C to 250°C at 10°C/min) and compare retention indices with literature values (e.g., S-propyl ester: RI = 789 ). For HPLC, C18 columns with acetonitrile/water gradients (60:40 to 90:10) improve peak symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.